molecular formula C7H11NO2 B13329248 4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No.: B13329248
M. Wt: 141.17 g/mol
InChI Key: WAAJPMQXWYRUOR-UHFFFAOYSA-N
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Description

4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolin-4-ones.

    Reduction: Reduction reactions can convert it into different pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrrolin-4-ones, various substituted pyrroles, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-2-5-3-8-4-6(5)7(9)10/h8H,2-4H2,1H3,(H,9,10)

InChI Key

WAAJPMQXWYRUOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CNC1)C(=O)O

Origin of Product

United States

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